5-Methoxy-6-(trifluoromethyl)nicotinic acid
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Overview
Description
5-Methoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(trifluoromethyl)nicotinic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto the nicotinic acid framework. One common method involves the use of trifluoroacetic acid and methanol as reagents, with the reaction being catalyzed by a strong acid such as sulfuric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5-Methoxy-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6-(trifluoromethyl)nicotinic acid
- 5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 6-Methoxy-5-(trifluoromethyl)nicotinic acid
Uniqueness
5-Methoxy-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The methoxy group increases the compound’s solubility in organic solvents, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
5-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-5-2-4(7(13)14)3-12-6(5)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI Key |
CPBXURSMPCIIDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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